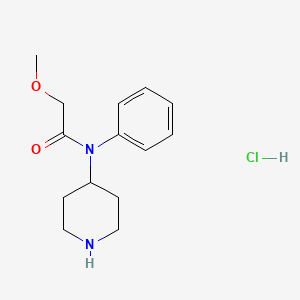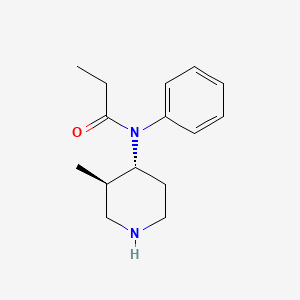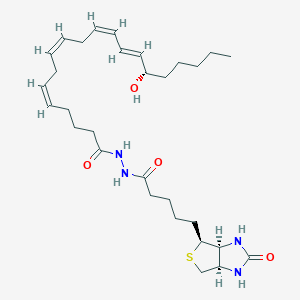
(±)-threo-4-Fluoromethylphenidate (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-threo-4-Fluoromethylphenidate (hydrochloride) is an analytical reference material that is structurally categorized as a phenethylamine. It is closely related to methylphenidate and has been speculated to act as a dopamine reuptake inhibitor. This product is intended for forensic and research uses.
Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Biological Activity
A study by McLaughlin et al. (2017) focused on the analytical characterization of 4-Fluoromethylphenidate (4F-MPH), including the differentiation between its (±)-threo and (±)-erythro diastereomers. The research found that the psychostimulant properties of (±)-threo-4F-MPH might be more potent in humans than methylphenidate (MPH), a commonly used stimulant, particularly due to its higher potency at blocking dopamine and norepinephrine uptake. This finding suggests potential applications in understanding and developing treatments for neurological conditions involving dopamine and norepinephrine systems (McLaughlin et al., 2017).
Enantioseparation in Clinical Applications
Shih-Chieh Lee et al. (2012) developed a cyclodextrin-modified field-amplified sample stacking capillary electrophoresis method (CD-FASS-CE) for the enantioseparation of (±)-threo-MP in human plasma. This method aimed at therapeutic monitoring, offering sub-ppb level sensitivity. The research contributes to understanding the clinical treatment implications of (±)-threo-MP, particularly in attention-deficit hyperactivity disorder (ADHD) (Shih-Chieh Lee et al., 2012).
Monitoring and Pharmacodynamics
A study conducted by Quinn et al. (2004) investigated the pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride, comparing it to d,l-threo-methylphenidate hydrochloride in children with ADHD. The study’s findings on the efficacy and plasma levels of the isomers have potential implications for the treatment and monitoring of ADHD (Quinn et al., 2004).
Structure and Conformation Analysis
Glaser et al. (1998) conducted a structural analysis of N-methyl derivatives of threo-methylphenidate and its isomers. This study provided insights into the conformational preferences of these compounds, which are significant in understanding their pharmacological properties (Glaser et al., 1998).
Stereochemistry and Pharmacokinetics
Wyss et al. (2013) explored the stereochemistry of (±)-threo-ritalinic acid, derived from hydrolysis of methylphenidate. This research provides valuable information on the stereochemical properties, which are essential in comprehending the pharmacokinetics and pharmacodynamics of related compounds (Wyss et al., 2013).
Eigenschaften
Produktname |
(±)-threo-4-Fluoromethylphenidate (hydrochloride) |
|---|---|
Molekularformel |
C14H18FNO2 · HCl |
Molekulargewicht |
287.8 |
InChI |
InChI=1S/C14H18FNO2.ClH/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10;/h5-8,12-13,16H,2-4,9H2,1H3;1H/t12-,13-;/m1./s1 |
InChI-Schlüssel |
NCCJEXAXCWALQG-OJERSXHUSA-N |
SMILES |
FC1=CC=C([C@@H](C(OC)=O)[C@@]2([H])CCCCN2)C=C1.Cl |
Synonyme |
(αR,2R)-rel-α-(4-fluorophenyl)-2-piperidineacetic acid, methyl ester, monohydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





